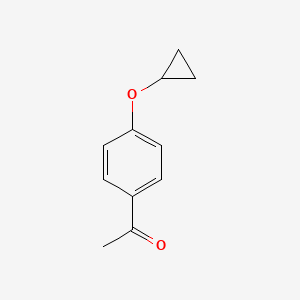

1-(4-Cyclopropoxyphenyl)ethan-1-one

Description

1-(4-Cyclopropoxyphenyl)ethan-1-one is an acetophenone derivative characterized by a cyclopropoxy substituent at the para position of the phenyl ring. Structurally, the cyclopropoxy group introduces a strained three-membered ring, which can influence electronic and steric properties, making the compound distinct from linear or bulky alkoxy derivatives.

Properties

IUPAC Name |

1-(4-cyclopropyloxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSVCGAFPZGYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropoxyphenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring

Scientific Research Applications

1-(4-Cyclopropoxyphenyl)ethan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further experimental investigation to elucidate .

Comparison with Similar Compounds

Alkoxy Derivatives

- 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one (): Substituent: 4-Chlorobenzyloxy (electron-withdrawing Cl atom). Properties: Precipitated as a solid; purification via recrystallization.

Amino and Heterocyclic Derivatives

- 1-[4-(Cyclohexylamino)phenyl]ethan-1-one (): Substituent: Cyclohexylamino (bulky, electron-donating). Synthesis: Column chromatography purification (yield: 29–79%); melting point 115–117°C . Applications: Potential use in coordination chemistry due to the amino group’s metal-binding capability.

- Piperazine-linked derivatives (): Example: 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10). Substituent: Piperazine-benzoyl hybrid (complex, polar). Properties: Melting point 148–151°C; 62% yield; investigated as dual-active histamine H₃ receptor ligands .

Comparison: The cyclopropoxy group’s compact size contrasts with bulky amino/heterocyclic substituents, which are often prioritized in drug design for target specificity.

Sulfonyl and Sulfur-Containing Derivatives

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one () :

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Substituent: Phenylthio (thioether group). Synthesis: Nucleophilic substitution with thiophenol (52% yield) .

Comparison : Sulfur-containing analogs exhibit distinct redox and coordination properties, whereas the cyclopropoxy group’s stability under oxidative conditions may favor its use in metabolic studies.

Physical and Spectral Properties

Insights : The cyclopropoxy derivative’s physical data remain underexplored, highlighting a research gap. Melting points for analogs correlate with substituent polarity and crystallinity.

Biological Activity

1-(4-Cyclopropoxyphenyl)ethan-1-one, also known as 1-(4-cyclopropyloxyphenyl)ethanone, is an organic compound with the molecular formula C11H12O2. This compound has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula: C11H12O2

- Molecular Weight: 176.22 g/mol

- IUPAC Name: 1-(4-cyclopropyloxyphenyl)ethanone

- InChI Key: WUSVCGAFPZGYLO-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction of 4-hydroxyacetophenone with cyclopropyl bromide in the presence of a base such as potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures. The compound's mechanism of action is believed to involve interaction with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. However, specific pathways remain to be elucidated through further experimental investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined for several pathogens, highlighting its potential as a lead compound in antibiotic development.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies reveal that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Notably, the compound showed promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups.

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in tumor size reduction and improved survival rates in mice bearing xenograft tumors derived from human breast cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)ethan-1-one | Methoxy Structure | Moderate antimicrobial activity |

| 1-(4-Ethoxyphenyl)ethan-1-one | Ethoxy Structure | Low anticancer activity |

| 1-(4-Propoxyphenyl)ethan-1-one | Propoxy Structure | Similar antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.